2-(5-chlorothiophen-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)quinoline-4-carboxamide
Overview
Description
2-(5-chlorothiophen-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chlorothiophen-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through a Skraup synthesis or other quinoline-forming reactions.
Introduction of the thiophene ring: This step might involve a cross-coupling reaction such as Suzuki or Stille coupling.
Formation of the oxazole ring: This can be synthesized through cyclization reactions involving appropriate precursors.
Amidation reaction: The final step involves the formation of the carboxamide group through an amidation reaction using suitable reagents like carbodiimides.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the quinoline ring or the carboxamide group, potentially leading to the formation of amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the quinoline or thiophene rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxides, while reduction of the carboxamide group might yield amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving quinoline derivatives.
Medicine: Potential therapeutic applications due to its biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(5-chlorothiophen-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)quinoline-4-carboxamide would depend on its specific biological activity. Generally, quinoline derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or intercalation into DNA.
Comparison with Similar Compounds
Similar Compounds
2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide: Lacks the oxazole ring, which might affect its biological activity.
N-(5-methyl-1,2-oxazol-3-yl)quinoline-4-carboxamide: Lacks the thiophene ring, potentially altering its chemical properties.
2-(5-chlorothiophen-2-yl)-N-(1,2-oxazol-3-yl)quinoline-4-carboxamide: Similar structure but without the methyl group on the oxazole ring.
Uniqueness
The presence of both the thiophene and oxazole rings in 2-(5-chlorothiophen-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)quinoline-4-carboxamide might confer unique chemical and biological properties, making it a compound of interest for further research and development.
Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O2S/c1-10-8-17(22-24-10)21-18(23)12-9-14(15-6-7-16(19)25-15)20-13-5-3-2-4-11(12)13/h2-9H,1H3,(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXXECALEHBWAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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